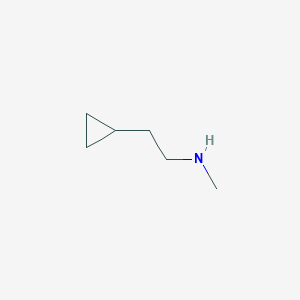

(2-Cyclopropylethyl)(methyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-7-5-4-6-2-3-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULELCQYQCBHXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving the 2 Cyclopropylethyl Methyl Amine Moiety

Ring Strain Effects on Reactivity and Selectivity in Cyclopropylamine (B47189) Derivatives

The high degree of ring strain in cyclopropane (B1198618) derivatives is a primary driver of their chemical reactivity. longdom.orgwikipedia.org This strain arises from the compression of C-C-C bond angles to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. longdom.orgwikipedia.org This angular distortion, combined with torsional strain from eclipsed hydrogen atoms, results in a high-energy molecule prone to reactions that relieve this strain. wikipedia.orglibretexts.org The heat of combustion for cyclopropane is notably elevated, indicating its inherent instability compared to larger cycloalkanes or acyclic alkanes. wikipedia.orglibretexts.org

This stored energy lowers the activation barrier for ring-opening reactions, making cyclopropylamines susceptible to cleavage under various conditions. wikipedia.org The relief of this ring strain is a significant thermodynamic driving force for many reactions involving cyclopropane-containing molecules. nih.gov For instance, the reactivity of small-ring ketones is influenced by the strain, which increases the s-character of the C-H bonds and thus their acidity, while simultaneously disfavoring the formation of an enolate that would introduce another sp2-hybridized carbon into the strained ring. acs.org

The presence of substituents on the cyclopropane ring can further influence its reactivity. In the context of (2-Cyclopropylethyl)(methyl)amine, the ethylamine (B1201723) side chain can sterically and electronically modulate the ring's susceptibility to attack. The specific positioning of substituents dictates the selectivity of bond cleavage, determining which of the three C-C bonds in the ring is most likely to break.

Amine Functionality Influence on Reaction Pathways

The amine group in cyclopropylamine derivatives plays a crucial role in directing reaction pathways. longdom.org Its basicity allows it to act as a nucleophile, participating in a variety of substitution and addition reactions. longdom.org The nitrogen atom's lone pair of electrons can also be involved in stabilizing adjacent positive charges, a key factor in many ring-opening mechanisms.

In the case of this compound, the methyl and 2-cyclopropylethyl groups attached to the nitrogen atom influence its nucleophilicity and steric environment. The amine can be protonated under acidic conditions, forming an ammonium (B1175870) salt. This transformation is significant as the σ-withdrawing nature of the resulting ammonium group can weaken the distal C-C bond of the cyclopropane ring, predisposing it to electrophilic attack. nih.gov

Furthermore, the amine functionality can direct the course of reactions through its ability to form radical cations. researchgate.net This is particularly relevant in nitrosation reactions where the selective cleavage of the cyclopropyl (B3062369) group from the nitrogen is observed, a process initiated by the formation of an amine radical cation. researchgate.net

Electrophilic Ring-Opening Reactions of Cyclopropane-Containing Amines

Electrophilic attack is a common mode of reaction for cyclopropanes, leading to the opening of the strained three-membered ring. The presence of an amine substituent significantly influences the regioselectivity and mechanism of these reactions.

Vicinal bond cleavage involves the breaking of a C-C bond adjacent to the substituent. In many donor-acceptor cyclopropanes, ring opening occurs via cleavage of the vicinal bond to form a zwitterionic intermediate where the charges are stabilized by the respective donor and acceptor groups. nih.gov This is often the preferred pathway when strong π-acceptor groups are present on the cyclopropane ring. nih.gov For example, the ring opening of an amide-substituted cyclopropane in superacidic media proceeds through cleavage of the vicinal C1-C2 bond. nih.gov

Distal bond cleavage, the breaking of the C-C bond furthest from the substituent, is also a significant reaction pathway. The electrophilic ring opening of trans-2-phenylcyclopropylamine hydrochloride, for instance, occurs at the distal C2-C3 bond. nih.gov This is attributed to the weakening of this bond by the electron-withdrawing ammonium group and charge-charge repulsion in the transition state. nih.gov Protonation of the distal bond leads to the formation of a superelectrophile, which can then undergo further reactions like Friedel-Crafts alkylation. nih.gov

Donor-acceptor (D-A) cyclopropanes are a particularly reactive class of compounds. nih.govcore.ac.uk The vicinal placement of an electron-donating group (the amine) and an electron-withdrawing group creates a polarized system that behaves like a 1,3-zwitterion upon activation. core.ac.ukrsc.org This activation can be achieved through various means, including Lewis acids, hydrogen bond donors, and even basic conditions. core.ac.ukrsc.org

The electronic properties of the donor and acceptor groups are crucial for the stability and reactivity of these systems. rsc.org For instance, increasing the electron-donating ability of an aryl group on the cyclopropane facilitates ring-opening. rsc.org The activation of D-A cyclopropanes often leads to cycloaddition reactions, where they serve as 1,3-dipole synthons. rsc.orgresearchgate.net

| Activation Method | Activator | Effect on D-A Cyclopropane | Resulting Reaction | Reference |

| Lewis Acid Catalysis | Yb(OTf)₃, Sc(OTf)₃ | Enhances electrophilicity of the acceptor-bearing carbon | Annulation, Ring-opening | core.ac.ukresearchgate.net |

| Hydrogen Bonding | Hexafluoroisopropanol (HFIP) | Increases electrophilicity at the acceptor-bearing carbon | Ring-opening addition | core.ac.uk |

| Basic Conditions | TBAF, N-methylmorpholine | Increases donating properties of the donor group | Homo-Michael addition | rsc.org |

Homo-conjugate Addition and Cycloaddition Reactions

Homo-conjugate addition, also known as the homo-Michael reaction, is a characteristic reaction of activated cyclopropanes. rsc.orgthieme-connect.com In this process, a nucleophile attacks the cyclopropane ring, leading to a 1,5-addition product. This reaction is facilitated in D-A cyclopropanes where the electron-withdrawing group activates the ring for nucleophilic attack. thieme-connect.com

Cycloaddition reactions are among the most studied transformations of D-A cyclopropanes. researchgate.net These reactions, often catalyzed by Lewis acids, involve the formal [3+2] or other cycloadditions of the D-A cyclopropane with various dipolarophiles like alkenes, indoles, and carbonyl compounds. rsc.orgresearchgate.net The polarization of the activated C-C bond in the D-A cyclopropane makes it an excellent synthon for a 1,3-zwitterionic intermediate upon activation. researchgate.net Photochemical conditions can also promote [3+2] cycloadditions of N-aryl cyclopropylamines with α,β-unsaturated carbonyl systems, proceeding through a single-electron transfer pathway. chemrxiv.org

| Cycloaddition Type | Reactants | Conditions | Product | Reference |

| [3+2] Annulation | Donor-acceptor aminocyclopropane, Indole (B1671886) | Catalytic triethylsilyl triflimide | Tricyclic indoline | rsc.org |

| [3+2] Photocycloaddition | N-aryl cyclopropylamine, α,β-unsaturated carbonyl | Photochemical activation | Aminocyclopentane | chemrxiv.org |

| [4+2] Annulation | 1-acyl-2-(2-hydroxyphenyl)cyclopropane, 1-methylimidazolium (B8483265) thiocyanate | Mild, metal-free | Pyrrolidine-2-thione derivative | researchgate.net |

Intramolecular Cyclizations (e.g., Homo-Nazarov Cyclization)

The homo-Nazarov cyclization is a variation of the classic Nazarov reaction, which transforms divinyl ketones into cyclopentenones. In the homo-Nazarov process, one vinyl group is replaced by a cyclopropane ring, leading to the synthesis of cyclohexenones from vinyl-cyclopropyl ketones. nih.gov Mechanistically, the cyclization of vinyl-cyclopropyl ketones is a stepwise process that often requires harsh conditions to proceed. nih.gov

To facilitate this reaction under milder, catalytic conditions, strategies have been developed to further polarize the three-membered ring. Research has shown that introducing heteroatoms, such as nitrogen, in the β-position to the carbonyl on the cyclopropane can significantly influence the reaction pathway. nih.gov For instance, when the vinyl group is replaced by an indole, a formal homo-Nazarov cyclization on the C3 position of the indole can be achieved using a copper catalyst. In contrast, employing Brønsted acid catalysts with the same substrate redirects the cyclization to the N1 position of the indole. nih.gov This highlights the critical role of the catalyst and the electronic nature of the substrate in directing the regioselectivity of the cyclization. A proof of principle for achieving asymmetric induction in these reactions has also been demonstrated using chiral Lewis acid catalysts. nih.gov

[3+2] Cycloaddition Reactions Involving Cyclopropyl Nitrones

The this compound moiety can be a precursor to C-cyclopropyl-N-methylnitrone, a reactive 1,3-dipole for cycloaddition reactions. The [3+2] cycloaddition of this nitrone with alkenes or alkynes is a powerful method for constructing five-membered isoxazolidine (B1194047) rings. wikipedia.org This reaction is a type of 1,3-dipolar cycloaddition that proceeds through a concerted, pericyclic mechanism. wikipedia.org

Detailed mechanistic studies using Molecular Electron Density Theory (MEDT) have provided significant insights into these transformations. nih.govscielo.org.mx The reaction between C-cyclopropyl-N-methylnitrone and styrene (B11656), for example, occurs via a one-step mechanism. scielo.org.mx Analysis of conceptual density functional theory (CDFT) indices indicates that the nitrone acts as a strong nucleophile, with a global electronic flux from the nitrone to the styrene dipolarophile. scielo.org.mx

The regioselectivity of the cycloaddition is controlled by the frontier molecular orbitals (FMOs) of the reactants. wikipedia.org For non-polar reactions, such as the cycloaddition with strained alkylidene cyclopropanes, the observed ortho regioselectivity is determined by the most favorable two-center interaction between the less electronegative carbon of the nitrone and the unsubstituted methylene (B1212753) carbon of the ethylene. nih.govrsc.org The presence of the cyclopropane group on the nitrone does not significantly alter the transition state geometry but does lower the activation enthalpy, which is attributed to the release of ring strain. rsc.org

Table 1: Calculated Activation and Reaction Enthalpies for the [3+2] Cycloaddition of C-cyclopropyl-N-methylnitrone with Styrene Data sourced from a Molecular Electron Density Theory (MEDT) study at the B3LYP/6-311++G(d,p) level of theory. scielo.org.mx

| Reaction Path | Product | Activation Enthalpy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| ortho-endo | Cycloadduct 3 | 20.61 | -13.06 |

| ortho-exo | Cycloadduct 4 | 21.05 | -10.97 |

| meta-endo | Cycloadduct 5 | 23.33 | -11.96 |

| meta-exo | Cycloadduct 6 | 23.69 | -10.51 |

Base-Promoted (3+2) Cycloaddition Reactions of Activated Cyclopropanes

The activation of cyclopropanes adjacent to an amine functionality can also facilitate formal [3+2] cycloaddition reactions. While classic methods often rely on Lewis acids, alternative activation strategies have been developed. A notable example is a photochemical formal [3+2] cycloaddition using N-aryl cyclopropylamines and α,β-unsaturated carbonyl compounds, which proceeds without the need for external photocatalysts or additives. chemrxiv.org This reaction is initiated by photoactivation, leading to a single electron transfer (SET) from the amine to the olefin. The resulting nitrogen-centered radical cation then triggers the β-scission of the strained three-membered ring, forming a key radical intermediate that engages in the cycloaddition. chemrxiv.org

Another activation strategy involves the use of a base. An enantioselective (8+3) cycloaddition between donor-acceptor cyclopropanes and heptafulvenoids has been developed using a chiral bifunctional Brønsted base as a catalyst. nih.gov This reaction leverages an anionic activation strategy, which is distinct from typical Lewis acid-catalyzed protocols. nih.gov Although this is an (8+3) cycloaddition, the principle of using a base to deprotonate a position adjacent to an activating group on the cyclopropane, thereby initiating its ring-opening and participation in a cycloaddition, is a relevant mechanistic concept.

Stereochemical Control and Isomerization Pathways

Controlling the stereochemical outcome of reactions involving the this compound moiety is crucial for its application in synthesizing complex target molecules. This involves managing diastereoselectivity and enantioselectivity, as well as understanding potential isomerization processes.

Diastereoselective Synthesis

Achieving high diastereoselectivity is a key challenge in the synthesis of substituted cyclic compounds. In the context of reactions involving cyclopropylamines, the diastereoselectivity often depends on the specific reaction type and the nature of the substrates.

For example, in the photochemical [3+2] cycloaddition of N-aryl cyclopropylamines with various olefins, the diastereoselectivity of the resulting aminocyclopentanes is highly dependent on the substitution pattern of the alkene. chemrxiv.org While cycloaddition with methyl methacrylate (B99206) afforded the product with modest diastereoselectivity, a higher diastereomeric ratio (dr = 9:1) was achieved with a trisubstituted olefin. chemrxiv.org Reactions with cyclic olefins like cyclohexenone and N-phenylmaleimide proceeded smoothly to give the endo products as the major diastereomers. chemrxiv.org

Table 2: Diastereoselectivity in Photochemical [3+2] Cycloaddition of an N-Aryl Cyclopropylamine with Various Olefins chemrxiv.org

| Olefin Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Methyl methacrylate | 3ad | 100 | 2:1 |

| Trisubstituted olefin (2e) | 3ae | 57 | 9:1 |

| Styrene | 3ag | 84 | 3:2 |

| Vinyl phenyl sulfone | 3ah | 65 | 6:1 |

| Acrylonitrile | 3ai | 99 | 2:1 |

| Cyclohexenone | 3am | 31 | 5:1 (endo major) |

| N-Phenylmaleimide | 3an | 75 | >20:1 (endo major) |

High levels of diastereoselectivity are also achievable in other transformations of cyclopropane-containing molecules, such as the synthesis of cyclopropyl diboronates via a 1,2-boronate rearrangement, which allows for the creation of polysubstituted cyclopropanes. nih.gov

Enantioselective Synthesis

The development of enantioselective reactions is essential for producing chirally pure compounds. For molecules containing the cyclopropylamine framework, several catalytic asymmetric methods have been explored.

Chiral Lewis and Brønsted Acid Catalysis : In homo-Nazarov type cyclizations of vinyl-cyclopropyl ketones, a proof of principle for asymmetric induction has been established through the use of chiral Lewis acid catalysts. nih.gov Furthermore, a highly enantioselective (8+3) cycloaddition has been achieved by employing a chiral bifunctional Brønsted base to activate donor-acceptor cyclopropanes. nih.gov DFT calculations support a stepwise mechanism where the bifunctional catalyst activates both reaction partners, and the ring-closing step determines the stereochemistry. nih.gov

Asymmetric Hydrogenation : Another powerful strategy is the asymmetric hydrogenation of a prochiral precursor. An effective synthesis of enantio- and diastereopure α-methyl-β-cyclopropyldihydrocinnamates was developed using a ruthenium-catalyzed asymmetric hydrogenation of (Z)-α-methyl-β-cyclopropylcinnamates. nih.gov This approach provided access to key enantiopure frameworks with high selectivity on a large scale. nih.gov

Cis/Trans-Isomerization Phenomena

The relative stereochemistry of substituents on a ring, often described as cis or trans, can be subject to isomerization under certain reaction conditions. Understanding these phenomena is critical for maintaining stereochemical integrity.

In some cases, the stereochemistry of a starting material is faithfully transferred to the product. For instance, during the photochemical [3+2] cycloaddition of N-aryl cyclopropylamines, it was observed that performing the reaction with either dimethyl maleate (B1232345) (cis) or dimethyl fumarate (B1241708) (trans) led to distinct diastereomeric products, and no isomerization of the starting maleate to the fumarate was detected under the reaction conditions. chemrxiv.org This indicates that the stereochemical information of the olefin is retained throughout the reaction sequence.

Conversely, dynamic isomerization processes can be exploited for synthetic advantage. A study on 4-substituted cyclohexane-1-amines demonstrated a dynamic cis-to-trans isomerization catalyzed by a single transaminase enzyme. nih.gov The enzyme selectively deaminates the cis-diastereomer to the corresponding ketone. The reversibility of the enzymatic steps, coupled with the thermodynamic preference for the more stable trans-isomer, allows for the conversion of a cis/trans mixture into the highly diastereopure trans-amine, with yields exceeding the amount of the trans-isomer present in the starting mixture. nih.gov While this example involves a cyclohexane (B81311) ring, it illustrates a powerful enzymatic strategy for controlling cis/trans isomerism in cyclic amines that could be conceptually relevant to cyclopropane systems.

Computational and Theoretical Chemistry Studies of 2 Cyclopropylethyl Methyl Amine

Electronic Structure and Bonding Analysis

The unique combination of a strained cyclopropyl (B3062369) ring and a flexible ethylamine (B1201723) chain in (2-Cyclopropylethyl)(methyl)amine gives rise to interesting electronic and structural features. Computational methods are essential for dissecting these properties.

Ab initio molecular orbital theory encompasses a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are instrumental in determining the fundamental electronic structure and energies of molecules. For this compound, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can be employed to obtain optimized molecular geometries, total electronic energies, and wave functions.

A related study on the simpler methylamine (B109427) molecule using Self-Consistent Field (SCF) Molecular Orbital (MO) theory demonstrated that various molecular orbital parameters can effectively depict the structural fluctuations during internal rotation. researchgate.net Applying similar ab initio methods to this compound would allow for a detailed analysis of the potential energy surface, mapping the energy changes associated with the rotation around the C-C and C-N bonds and the orientation of the methyl and cyclopropyl groups.

Table 1: Illustrative Ab Initio Calculation Results for this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Anti (extended chain) | HF/6-31G | 0.00 | 1.25 |

| Gauche 1 | HF/6-31G | 1.52 | 1.48 |

| Gauche 2 | HF/6-31G* | 2.10 | 1.62 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtainable from ab initio calculations.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT methods are used to investigate conformational landscapes and electronic properties by approximating the electron density. researchgate.netresearchgate.net

A conformational analysis of methylamine using DFT has shown that such methods can effectively model the energy barriers to internal rotation. researchgate.net For this compound, DFT calculations would reveal the relative stabilities of various conformers arising from rotations about the single bonds. The interaction between the cyclopropyl group and the amine functionality is expected to significantly influence these conformational preferences.

DFT also provides key insights into the electronic properties through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting chemical reactivity. nih.gov The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can identify regions susceptible to electrophilic and nucleophilic attack. nih.gov For this compound, the nitrogen atom's lone pair would constitute a region of negative potential (a nucleophilic site), while the hydrogen atoms of the amine group would be regions of positive potential.

Table 2: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons; associated with the nitrogen lone pair. |

| LUMO Energy | 2.1 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 8.6 eV | Reflects chemical reactivity and stability. |

| Fukui Function f⁻ | N > C(alpha) | Predicts sites for electrophilic attack (N atom is most likely). nih.gov |

| Fukui Function f⁺ | C(alpha) > N | Predicts sites for nucleophilic attack. nih.gov |

Note: The data in this table is hypothetical and based on general principles of DFT applied to similar amine compounds.

The bonding in cyclopropane (B1198618) is unique and cannot be adequately described by standard sp³ hybridization. The Walsh model describes the bonding in terms of sp² hybridized carbons, with three molecular orbitals (MOs) formed from the combination of p-orbitals and three from the sp² hybrids. bluffton.edubluffton.edu This model successfully explains the high electron density located outside the ring's center and the molecule's unsaturated or π-like character. wikipedia.org The highest occupied molecular orbitals (HOMOs) of cyclopropane have significant π character and are responsible for its ability to conjugate with adjacent unsaturated systems and stabilize carbocations. bluffton.eduwikipedia.org

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is pivotal in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov Computational methods, particularly DFT, are used to locate and characterize the geometry and energy of these transient structures. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is a critical determinant of the reaction kinetics.

Table 3: Illustrative Reaction Energy Profile Data for a Hypothetical SN2 Reaction

| Species | Method | Relative Enthalpy (kcal/mol) |

| Reactants (this compound + CH₃Cl) | B3LYP/6-311+G | 0.0 |

| Transition State | B3LYP/6-311+G | +25.5 |

| Products | B3LYP/6-311+G** | -15.2 |

Note: The data in this table is hypothetical and serves to illustrate a typical reaction energy profile calculated computationally.

Molecular Electron Density Theory (MEDT) is a modern paradigm for studying chemical reactivity that posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. nih.goveuropa.eu MEDT provides powerful insights into reaction mechanisms, especially for processes like cycloadditions. europa.eu

While this compound itself is saturated, the π-character of its cyclopropyl ring means it can participate in reactions characteristic of unsaturated compounds, such as cycloadditions, particularly if the ring is opened or rearranged. acs.org MEDT studies on [3+2] cycloaddition reactions have demonstrated that the reaction mechanism can be elucidated by analyzing the flow of electron density along the reaction path. luisrdomingo.comnih.gov This analysis helps to understand regioselectivity and stereoselectivity by examining the interactions between the nucleophilic and electrophilic sites of the reacting molecules. nih.gov

An MEDT study of a hypothetical reaction involving this compound would involve analyzing the Conceptual DFT reactivity indices (such as electrophilicity and nucleophilicity) and tracking the changes in electron density at each stage of the reaction. nih.gov This approach challenges classical explanations and provides a more detailed, density-based understanding of the bonding changes that occur during the reaction. europa.eu

Bonding Evolution Theory (BET) Insights

Bonding Evolution Theory (BET) provides a powerful framework for understanding the continuous changes in electronic structure that occur during a chemical reaction. It analyzes the topology of the Electron Localization Function (ELF) along the reaction coordinate, offering a detailed, step-by-step narrative of bond formation and cleavage.

While a specific BET analysis for reactions involving this compound has not been documented, the methodology has been applied to various cycloaddition reactions and other molecular transformations. rsc.orgresearchgate.net For instance, in [3+2] cycloaddition reactions, BET has been used to elucidate the non-concerted nature of the mechanism, showing that the formation of new single bonds does not occur simultaneously but in a stepwise sequence. rsc.orgresearchgate.net The theory can identify the exact points along the reaction path where electronic density shifts to form lone pairs or new covalent bonds. researchgate.net A recent re-evaluation of BET has even simplified the interpretation of these electronic rearrangements, suggesting that complex chemical reactions can be understood using the most fundamental aspects of Thom's catastrophe theory. chemrxiv.org For a hypothetical reaction involving this compound, a BET study would similarly map the electronic flows, providing a precise timeline of bond-forming and bond-breaking events.

Conceptual Density Functional Theory (CDFT) for Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) is a branch of DFT that defines and calculates chemical concepts such as electronegativity, hardness, and electrophilicity, which serve as powerful descriptors of a molecule's reactivity. These descriptors can predict how a molecule will interact with other reagents.

Table 1: Key Conceptual DFT Reactivity Descriptors

| Descriptor | Symbol | Formula | Chemical Interpretation |

|---|---|---|---|

| Electronic Chemical Potential | µ | µ = - (I + A) / 2 | Tendency of electrons to escape from the system. |

| Chemical Hardness | η | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity Index | ω | ω = µ² / (2η) | Propensity to accept electrons. |

| Fukui Function | f(r) | f(r) = [∂ρ(r)/∂N]_v(r) | Local reactivity at a specific atomic site. |

I: Ionization Potential, A: Electron Affinity, ρ(r): Electron Density, N: Number of Electrons, v(r): External Potential.

Strain Energy and Stabilization Energy Calculations in Cyclopropyl Systems

The cyclopropyl group is a defining feature of this compound, and its inherent ring strain is a major determinant of its chemical and physical properties. Strain energy is the excess energy a cyclic molecule possesses compared to a hypothetical strain-free acyclic analogue. yale.edulibretexts.org

The cyclopropane ring is significantly strained due to the deviation of its C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). youtube.com This angle strain, combined with torsional strain from eclipsed C-H bonds, results in a high total strain energy. youtube.com Various computational and experimental methods have been used to quantify this strain. Heats of combustion, for example, show that the strain energy for cyclopropane is approximately 27.6 kcal/mol. libretexts.org More advanced computational models can provide even more nuanced estimates, though values can differ based on the theoretical reference state used. researchgate.net This stored energy makes the cyclopropyl ring susceptible to ring-opening reactions, a key aspect of its reactivity.

In a molecule like this compound, the cyclopropyl group also provides electronic stabilization to adjacent atoms, particularly carbocations and radicals, through a phenomenon known as hyperconjugation. The "bent" bonds of the cyclopropane ring have significant p-character, allowing them to overlap with and stabilize empty or partially filled p-orbitals on a neighboring carbon. Computational studies on cyclopropyl-substituted carbenes have shown that a cyclopropyl group stabilizes a carbene more effectively than an isopropyl group by nearly 9 kcal/mol, a direct consequence of this hyperconjugative stabilization. researchgate.net

Table 2: Strain Energy of Small Cycloalkanes

| Cycloalkane | Formula | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |

|---|---|---|---|

| Cyclopropane | C₃H₆ | 27.6 | 9.2 |

| Cyclobutane | C₄H₈ | 26.3 | 6.6 |

| Cyclopentane | C₅H₁₀ | 6.2 | 1.2 |

| Cyclohexane (B81311) | C₆H₁₂ | 0.1 | ~0 |

Data sourced from heats of combustion comparisons with unstrained alkanes. libretexts.org

Computational Studies on Carbanion Stability and Inversion Barriers

Carbanion Stability

The stability of a carbanion is crucial for predicting the acidity of C-H bonds and the feasibility of reactions involving deprotonation. The stability of a carbanion is generally decreased by electron-donating alkyl groups. youtube.com Therefore, a methyl carbanion is more stable than a primary carbanion, which is more stable than secondary and tertiary carbanions. youtube.com

In the context of this compound, deprotonation could occur on the ethyl chain or the cyclopropyl ring. A carbanion on the ethyl chain would be destabilized by the inductive effect of the alkyl groups. The stability of a carbanion on the cyclopropyl ring itself is a more complex issue. The carbon atoms in a cyclopropane ring have higher s-character in their C-H bonds compared to alkanes. Since s-orbitals are closer to the nucleus, a lone pair in an orbital with higher s-character is more stable. This would suggest increased acidity and carbanion stability for cyclopropyl C-H bonds. However, placing a negative charge on an already strained ring can be destabilizing. Computational studies are essential to resolve these competing effects for a specific molecule.

Inversion Barriers

Nitrogen inversion, also known as pyramidal inversion, is a process where an amine rapidly inverts its stereochemistry through a planar transition state. The energy barrier to this inversion determines whether an amine can be resolved into stable enantiomers at a given temperature.

For simple acyclic amines like trimethylamine, this barrier is quite low (around 7.5 kcal/mol), making chiral resolution impossible at room temperature. stackexchange.comresearchgate.net The barrier is influenced by both steric and electronic factors. researchgate.net Bulky substituents generally increase the C-N-C bond angles in the ground state, bringing it closer to the planar transition state (120°), which can sometimes lower the inversion barrier. stackexchange.com However, very bulky groups can also sterically clash in the planar transition state, raising the barrier. Incorporating the nitrogen into a small ring, like in aziridine, dramatically increases the barrier due to increased angle strain in the planar transition state. stackexchange.com

For this compound, the substituents on the nitrogen are a methyl group and a 2-cyclopropylethyl group. Computational studies on similar acyclic amines can provide an estimate for its inversion barrier. researchgate.net Given the nature of the substituents, the barrier would be expected to be low, similar to other acyclic tertiary amines, preventing the isolation of stable enantiomers based on the nitrogen center.

Table 3: Calculated Nitrogen Inversion Barriers for Selected Amines

| Compound | Method | Inversion Barrier (kcal/mol) |

|---|---|---|

| Trimethylamine | Mathematical Estimate | 7.5 |

| Dibenzylmethylamine | Dynamic NMR | 6.7 ± 0.2 |

| N-methylaziridine | Experimental | 19 ± 3 |

Data sourced from various experimental and computational reports. stackexchange.com

Prediction and Interpretation of Spectroscopic Parameters for Structural Elucidation

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data (e.g., IR, NMR), which helps in the structural elucidation of molecules. By calculating properties like vibrational frequencies and nuclear magnetic shielding tensors, one can generate theoretical spectra that can be compared with experimental results to confirm a proposed structure.

While a dedicated spectroscopic study of this compound is not available, studies on related systems demonstrate the power of this approach. For instance, high-level ab initio computations have been used to study the interactions between amines and CO₂ by predicting the shifts in their vibrational frequencies upon complexation. mdpi.com These calculations can accurately predict changes in bond lengths and the resulting shifts in IR absorption bands, such as the characteristic splitting of the degenerate CO₂ bending mode when it forms a van der Waals complex with an amine. mdpi.com

For this compound, a similar computational approach using Density Functional Theory (DFT) could predict its full infrared spectrum. This would show characteristic peaks for C-H stretching (in the cyclopropyl and ethyl groups), N-H stretching (if it were a primary or secondary amine), C-N stretching, and various bending modes. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy, aiding in the assignment of experimental spectra and confirming the connectivity of the molecule.

Advanced Synthetic Strategies and Green Chemistry Approaches

Continuous Flow Chemistry for Cyclopropylamine (B47189) Synthesis

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful alternative to traditional batch processing. amf.chseqens.com This methodology provides superior control over reaction parameters, enhances safety, and often leads to higher yields and productivity. seqens.commit.edu For the synthesis of cyclopropylamines, flow chemistry offers significant advantages, including precise control of temperature and residence time, which is crucial for managing highly reactive intermediates and exothermic reactions. mit.eduumontreal.ca

The successful implementation of continuous flow synthesis relies heavily on the design and optimization of microreaction systems. These systems utilize reactors with small channel dimensions (in the micron to millimeter range) to achieve high surface-area-to-volume ratios, leading to exceptionally efficient heat and mass transfer. mit.edu

A novel continuous-flow microreaction system has been developed for the efficient production of cyclopropylamine (CPA). acs.orgtandfonline.com This system streamlines the traditional two-stage Hofmann rearrangement into a single-stage reaction. acs.org The design typically involves pumping modules, mixers, and tubular reactors constructed from materials like perfluoroalkoxy alkanes (PFAs). mit.edumit.edu Optimization of such a system for CPA synthesis showed that a yield of up to 96% could be achieved with a residence time of only 4 minutes at 90 °C. acs.orgtandfonline.com This is a significant improvement over batch reactors, which require around 3 hours for an unstable yield of 85-95%. tandfonline.com The ability to operate at higher temperatures and concentrations than batch methods further enhances the efficiency of the process. acs.org

Key components of a typical lab-scale continuous-flow setup include:

Pumps: Syringe or HPLC pumps for precise fluid delivery. mit.edu

Reactors: Coiled tubing or microfluidic chips where the reaction occurs. mit.edu

Mixers: T-mixers or static mixers to ensure efficient combination of reagent streams. mit.edu

Back Pressure Regulators (BPRs): To pressurize the system, allowing solvents to be heated above their boiling points. mit.edu

One of the primary drivers for adopting flow chemistry is the potential for enhanced productivity and superior process control. seqens.com The precise management of reaction parameters like temperature, pressure, and flow rate in a continuous system allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. amf.ch

In the synthesis of cyclopropylamine via the Hofmann rearrangement in a microreaction system, the continuous-flow approach demonstrated a significant increase in efficiency. acs.org The process achieved a 96% yield in just 4 minutes, a stark contrast to the hours required in batch processes. tandfonline.com Similarly, a two-step continuous flow synthesis of 1,1-cyclopropane aminoketones highlighted massive gains in productivity. A photochemical cyclization step that had a productivity of 18.5 mg/hour in a custom-made batch photoreactor was accelerated fifteen-fold in a commercial flow photoreactor, achieving high yields with a residence time of only 1 minute. vapourtec.commpg.de This level of process intensification is a key advantage of flow systems. mit.edu

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Cyclopropylamine

Telescoped reactions, where multiple synthetic steps are combined into a single, uninterrupted process without isolating intermediates, represent a significant advancement in synthetic efficiency. umontreal.canih.gov This approach reduces solvent waste, shortens production times, and minimizes manual handling of potentially hazardous materials. nih.govnih.gov

Photochemistry, which utilizes light to initiate chemical reactions, benefits immensely from continuous flow technology. nih.govgoflow.at Traditional batch photochemical reactors often suffer from light attenuation, which limits their scalability and can lead to over-irradiation and byproduct formation. goflow.at Flow photoreactors, with their narrow channels, ensure uniform light exposure throughout the reaction mixture, leading to faster reactions and cleaner product profiles. goflow.at

In the context of cyclopropylamine synthesis, photochemical reactions have been effectively implemented in flow systems. rsc.org For instance, the photocyclization of 1,2-diketones to form 2-hydroxycyclobutanones, a key intermediate for certain cyclopropylamines, was significantly accelerated in a flow reactor. rsc.orgvapourtec.com Using a Vapourtec UV-150 photoreactor, the reaction time was reduced dramatically while achieving high yields. vapourtec.commpg.de This efficiency is attributed to the superior irradiation profile within the microreactor. goflow.at Photochemical flow reactions have also been explored for [3+2] cycloadditions involving cyclopropylimines to generate other valuable nitrogen-containing cyclic compounds. researchgate.net

Biocatalytic Routes for Enantiopure (2-Cyclopropylethyl)(methyl)amine and Analogs

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. diva-portal.orgmdpi.com Enzymes operate under mild conditions and can exhibit remarkable stereoselectivity, making them ideal for the synthesis of enantiopure chiral amines, which are crucial building blocks for many pharmaceuticals. nih.govalmacgroup.com

Among the various enzyme classes, ω-transaminases (ω-TAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govillinois.edu These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high enantioselectivity. nih.govillinois.edu The availability of both (R)- and (S)-selective ω-TAs allows for the synthesis of either enantiomer of a target amine. illinois.edu

The general reaction scheme for ω-TA catalyzed ketone amination is as follows:

Prochiral Ketone + Amine Donor ⇌ Chiral Amine + Ketone Byproduct

While ω-TAs have not been specifically reported for the synthesis of this compound, their broad substrate scope suggests they are highly promising candidates for producing enantiopure cyclopropylamine analogs. nih.govmdpi.com The key challenge often lies in overcoming the unfavorable reaction equilibrium. mdpi.com Strategies to shift the equilibrium towards product formation include using "smart" amine donors or employing enzymatic cascades to remove the ketone byproduct. diva-portal.orgmdpi.com Protein engineering has also been extensively used to improve the stability, activity, and substrate scope of ω-TAs for non-natural substrates. almacgroup.commdpi.com

Table 2: Key Enzymes and Reactions in Biocatalysis for Amine Synthesis

Enzymatic Resolution of Racemic Cyclopropylamines

The production of enantiomerically pure cyclopropylamines is of significant interest, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often confined to a single enantiomer. Enzymatic resolution has emerged as a powerful green chemistry tool for separating racemic mixtures of amines, offering high selectivity under mild reaction conditions. Transaminases and lipases are the primary enzyme classes utilized for the kinetic resolution of racemic cyclopropylamines.

In a kinetic resolution process, one enantiomer of the racemic substrate is selectively transformed by the enzyme into a new product, which can then be easily separated from the unreacted, enantiopure starting material. Transaminases, which are pyridoxal 5'-phosphate (PLP)-dependent enzymes, are particularly effective for this purpose. They catalyze the transfer of an amino group from an amine to a keto acceptor. When applied to a racemic amine mixture, one enantiomer is preferentially deaminated to form a ketone, leaving the other enantiomer in high enantiomeric excess acsgcipr.org. A simple and common amino acceptor, such as pyruvate, can be used to accept the amino group from the reactive enantiomer acsgcipr.org.

Lipases can also be employed for the resolution of cyclopropylamines through enantioselective acylation. In this approach, an acyl donor is used to selectively acylate one enantiomer of the amine, forming an amide. This derivatized enantiomer can then be separated from the unreacted amine enantiomer. Research has demonstrated the feasibility of these methods on cyclopropylamine derivatives. For instance, the resolution of racemic 1-cyclopropyl-2-methoxyethanamine has been achieved using both transaminase and lipase-catalyzed methods, highlighting the practical application of biocatalysis in generating chiral cyclopropylamine building blocks researchgate.net.

Table 1: Examples of Enzymatic Resolution of Cyclopropylamine Derivatives

Enzyme Engineering and Immobilization for Biocatalysis

While naturally occurring enzymes provide a valuable starting point for biocatalysis, they often lack the ideal properties for industrial-scale organic synthesis bohrium.comtudelft.nl. Wild-type enzymes may exhibit insufficient stability under process conditions, low catalytic activity towards non-natural substrates like synthetic cyclopropylamines, or inadequate selectivity tudelft.nl. Enzyme engineering offers a suite of powerful tools to overcome these limitations, tailoring biocatalysts to meet the specific demands of a synthetic process tudelft.nltudelft.nl.

The primary approaches in enzyme engineering are rational design, directed evolution, and semi-rational design bohrium.com.

Rational Design: This method requires detailed knowledge of the enzyme's three-dimensional structure and catalytic mechanism. Specific amino acid residues in the active site are mutated to improve properties like substrate binding or catalytic efficiency bohrium.com.

Directed Evolution: This technique mimics natural evolution in the laboratory. It involves generating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening or selection to identify mutants with desired improvements bohrium.com.

Semi-Rational Design: This hybrid approach combines both methods, using structural and functional knowledge to target specific "hot spots" in the enzyme for mutagenesis, thereby creating smaller, more focused libraries for screening bohrium.com.

For the synthesis of chiral cyclopropylamines, protein engineering has been applied to transaminases to enhance their stability and broaden their substrate scope to accept bulky ketones or amines frontiersin.org.

To further improve the economic viability and sustainability of biocatalytic processes, enzymes are often immobilized on solid supports. Immobilization facilitates the separation of the enzyme from the reaction mixture, enabling its reuse over multiple cycles and its application in continuous flow reactors nih.gov. This is a critical step for industrial processes, as it simplifies downstream processing and significantly reduces catalyst costs nih.gov.

Table 2: Goals and Methods in Enzyme Engineering for Biocatalysis

Cofactor Regeneration Systems in Biocatalytic Processes

Many enzymatic reactions of industrial relevance, particularly those catalyzed by oxidoreductases and transaminases, depend on the presence of cofactors nih.gov. These small organic molecules act as co-substrates, participating directly in the catalytic cycle by transferring functional groups or electrons illinois.edu. Transaminases, for example, require pyridoxal 5'-phosphate (PLP) acsgcipr.orgwikipedia.org. Oxidoreductases, which catalyze redox reactions, often require nicotinamide adenine dinucleotide (NAD⁺/NADH) or its phosphorylated form (NADP⁺/NADPH) nih.gov.

A major economic hurdle in applying these enzymes on a large scale is the high cost of cofactors illinois.edu. Stoichiometric addition is prohibitively expensive, making efficient in situ cofactor regeneration essential for economic viability illinois.edunsf.gov. An effective regeneration system not only reduces costs but can also help drive the reaction equilibrium toward product formation and simplify downstream processing illinois.edu.

For NAD(P)H-dependent reactions, several regeneration methods have been developed:

Enzymatic Regeneration: This is the most common and preferred method for industrial applications due to its high specificity and operation under mild conditions hw.ac.uk. A second enzyme-substrate system is added to the reaction. For example, formate dehydrogenase (FDH) can be used to regenerate NADH from NAD⁺ by oxidizing formate to carbon dioxide, which is an easily removable byproduct hw.ac.uk. Similarly, glucose dehydrogenase (GDH) regenerates NAD(P)H while oxidizing glucose hw.ac.uk.

Electrochemical Regeneration: This method uses an electrical current to reduce the oxidized cofactor (e.g., NAD⁺) back to its active form (NADH) . It is attractive due to the low cost of electricity and avoids the use of a sacrificial substrate and co-product formation hw.ac.uk.

Photochemical and Heterogeneous Catalytic Regeneration: These are emerging methods that use light energy or solid catalysts (e.g., platinum-based) to drive cofactor recycling, offering alternative sustainable approaches nsf.govhw.ac.uk.

The total turnover number (TTN), which represents the moles of product formed per mole of cofactor, is a key metric for assessing the efficiency of a regeneration system. TTNs in the range of 10³ to 10⁵ are often required to make a process economically feasible illinois.edu.

Table 3: Comparison of NAD(P)H Regeneration Methods

Sustainable and Environmentally Benign Synthetic Methods

Metal-Free and Catalyst-Free Approaches

A key objective of green chemistry is to minimize or eliminate the use of hazardous substances, including heavy metal catalysts, which can pose environmental risks and contaminate final products. Consequently, there is significant interest in developing metal-free and catalyst-free synthetic routes for valuable compounds like cyclopropylamines.

One prominent metal-free method for synthesizing primary amines is the Hofmann reaction (also known as Hofmann degradation). This reaction converts a primary amide into a primary amine with one fewer carbon atom google.com. The synthesis of cyclopropylamine from cyclopropanecarboxamide (B1202528) using sodium hypochlorite in an aqueous alkaline solution is a well-established example of this approach google.comgoogle.com. The reaction proceeds without the need for a metal catalyst, relying on common and inexpensive reagents.

Another classical, metal-free approach is the Curtius rearrangement . This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), derived from a carboxylic acid, to form an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields the primary amine nih.gov. This method has been successfully applied to produce (1-cyclopropyl)cyclopropylamine from 1-cyclopropylcyclopropanecarboxylic acid, demonstrating its utility for accessing more complex cyclopropylamine structures without metal catalysts nih.gov. These methods represent significant improvements over synthetic strategies that rely on transition metals researchgate.net.

Reactions in Aqueous Media and Solvent-Free Conditions

Traditional organic synthesis often relies heavily on volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose safety risks. A central tenet of green chemistry is the replacement of these hazardous solvents with more environmentally benign alternatives, with water being the ideal choice due to its non-toxicity, non-flammability, and abundance.

The synthesis of cyclopropylamine provides examples where aqueous media are effectively utilized. The Hofmann reaction for converting cyclopropanecarboxamide to cyclopropylamine is typically performed in an aqueous solution of sodium hypochlorite and sodium hydroxide google.com. This not only avoids organic solvents but also facilitates the handling of the reagents and the workup of the reaction mixture. The process for manufacturing cyclopropylamine from γ-butyrolactone also incorporates steps that utilize aqueous solutions, such as cleaving the lactone ring with a hydrohalide in an aqueous sulfuric acid solution google.com. Performing reactions in water can offer unique reactivity and selectivity compared to organic solvents and greatly simplifies waste disposal. The ultimate goal of reducing solvent use is to perform reactions under solvent-free conditions, where the neat reactants are mixed, often with heating. While specific examples for cyclopropylamine synthesis are less common, this approach remains a key target for sustainable chemical manufacturing.

Utilization of Renewable Raw Materials

The transition from a fossil fuel-based economy to a sustainable, bio-based one requires the development of processes that can convert renewable raw materials into valuable chemicals. The chemical industry is increasingly looking towards feedstocks like biomass, glucose, and waste polymers as starting materials to replace petroleum-derived precursors rsc.org. Biocatalysis and metabolic engineering are the core technologies enabling this transition, allowing engineered microorganisms to perform complex chemical transformations not found in nature rsc.orgresearchgate.net.

While the direct synthesis of this compound from renewable feedstocks is not yet established, proof-of-concept studies for other valuable amines demonstrate the immense potential of this approach. Researchers have successfully engineered multi-step artificial enzyme cascades within host organisms like E. coli to produce amines such as benzylamine and 2-phenylethylamine from renewable starting materials researchgate.net.

For example, benzylamine has been produced from L-phenylalanine (which can be derived from glucose through fermentation) via an engineered nine-step enzymatic pathway researchgate.netnih.gov. A similar strategy could be envisioned for cyclopropylamines. This would involve:

Retrosynthetic Biocatalytic Design: Identifying a potential renewable precursor and designing an artificial enzymatic pathway to convert it into the target cyclopropylamine.

Enzyme Discovery and Engineering: Finding or engineering enzymes for each step of the designed pathway.

Metabolic Engineering: Assembling the pathway in a microbial host and optimizing metabolic fluxes to maximize product yield from a simple carbon source like glucose.

This strategy represents a frontier in green chemistry, aiming to create fully sustainable manufacturing processes that are decoupled from fossil resources and operate under mild, environmentally friendly conditions researchgate.net.

Table of Mentioned Compounds

Base-Promoted Activation of Cyclopropanes

The inherent ring strain of cyclopropanes makes them susceptible to ring-opening reactions, a characteristic that can be harnessed for the synthesis of complex molecules. While Lewis acid-catalyzed activations are more common, base-promoted strategies offer a complementary approach, particularly for cyclopropanes bearing electron-withdrawing groups (EWGs), often referred to as donor-acceptor (DA) cyclopropanes. In these systems, a base can facilitate the nucleophilic attack of an amine, leading to the formation of valuable acyclic compounds. This section explores the nuances of base-promoted activation of cyclopropanes for the synthesis of amines.

The reactivity of donor-acceptor cyclopropanes can be initiated through various means, including thermal methods, as well as catalysis by Lewis or Brønsted acids and bases mdpi.com. The activation under basic conditions often involves the generation of a zwitterionic intermediate, which then reacts with electrophiles or undergoes rearrangement.

Research Findings in Base-Promoted Cyclopropane (B1198618) Activation

Recent research has illuminated the utility of organic and inorganic bases in promoting the ring-opening of activated cyclopropanes with amine nucleophiles. These reactions typically proceed under mild conditions and demonstrate good functional group tolerance.

DABCO-Catalyzed Ring Opening:

A notable example of an organic base-catalyzed approach is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) to promote the ring-opening of cyclopropanecarboxamides activated by an electron-withdrawing group nih.govlnu.edu.cn. In this process, DABCO catalyzes the formation of a zwitterionic intermediate, which then undergoes an intermolecular Michael addition with an electron-deficient alkene, followed by an intramolecular aza-cyclization to yield γ-lactams with an all-carbon quaternary center nih.govlnu.edu.cn.

The initial studies on this reaction explored various solvents to optimize the yield of the final product. The reaction between 1-acetyl-N-phenylcyclopropanecarboxamide and acrylonitrile in the presence of DABCO was tested in several solvents, with acetonitrile (MeCN) providing the highest yield rsc.org.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | DMSO | 61 |

| 2 | DMF | 75 |

| 3 | THF | <10 |

| 4 | DCE | 56 |

| 5 | MeNO2 | 81 |

| 6 | 1,4-dioxane | <10 |

| 7 | MeCN | 93 |

Cesium Carbonate-Promoted Synthesis of β-Enamino Malonates:

Inorganic bases have also been effectively employed. A green chemistry approach utilizing cesium carbonate (Cs2CO3) in water promotes the reaction of nitro-substituted donor-acceptor cyclopropanes with primary aromatic amines rsc.orgrsc.org. This reaction proceeds under mild conditions and leads to the formation of β-enamino malonates. The proposed mechanism involves the base-promoted removal of an acidic proton from the cyclopropane ring, which initiates a ring-opening to form an allene intermediate. The subsequent aza-Michael addition of the aromatic amine to this intermediate yields the final product rsc.orgrsc.org. This method is noted for its efficiency in water compared to organic solvents and for a simplified work-up procedure that avoids extraction rsc.orgrsc.org.

The scope of this reaction has been demonstrated with various primary aromatic amines, affording good to excellent yields of the corresponding β-enamino malonates.

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | 5a | 94 |

| 2 | 4-Methylaniline | 5b | 96 |

| 3 | 4-Methoxyaniline | 5c | 95 |

| 4 | 4-Fluoroaniline | 5d | 92 |

| 5 | 4-Chloroaniline | 5e | 90 |

| 6 | 4-Bromoaniline | 5f | 89 |

| 7 | 4-Iodoaniline | 5g | 85 |

| 8 | 3-Chloroaniline | 5h | 91 |

Nucleophilic Ring-Opening of Cyclopropane-1,1-dicarbonitriles:

Another significant advancement is the nucleophilic ring-opening of cyclopropane-1,1-dicarbonitriles with alkyl amines mdpi.com. This reaction provides access to aminomalononitrile intermediates, which are versatile precursors for the synthesis of more complex β-aminocarbonyl compounds mdpi.com. This transformation highlights how the amine can act as both the nucleophile for the ring-opening and potentially as the base to facilitate the reaction.

Applications in Complex Chemical Synthesis and Materials Science

(2-Cyclopropylethyl)(methyl)amine as a Versatile Synthetic Building Block

This compound serves as a key intermediate in the construction of more complex molecular architectures. Its structural features allow it to be a precursor for valuable compound classes and a means to incorporate the desirable cyclopropyl (B3062369) motif into larger molecules.

Cyclopropane (B1198618) amino acids are crucial components found in various natural products and bioactive analogs. acs.org Their rigid structure can induce specific conformations in peptides, such as β-turns, and enhance stability against enzymatic degradation. acs.org The synthesis of these valuable building blocks often relies on precursors that already contain the cyclopropane ring.

Derivatives of cyclopropylamine (B47189) are instrumental in preparing cyclopropane α-amino acids. google.comgoogle.com For instance, a common strategy involves the cyclopropanation of alkenes using reagents derived from nitroacetates, which can then be converted to the corresponding amino esters and aminocyclopropanes. acs.org A highly enantioselective and diastereoselective copper(I)-catalyzed cyclopropanation of alkenes using a phenyliodonium (B1259483) ylide furnishes 1-nitrocyclopropyl esters, which are versatile intermediates for accessing cyclopropane α-amino acid esters. acs.org

Similarly, the synthesis of optically active cyclopropane β-amino acid derivatives can be achieved from cyclopropanone (B1606653) surrogates. These methods provide access to enantioenriched β-cyclopropyl-modified β-alanines (β-CMAs), which are important for creating conformationally restricted peptidomimetics. nih.gov The development of scalable methods for producing non-racemic 1-cyclopropyl alkyl-1-amines from inexpensive starting materials like cyclopropyl methyl ketone further underscores the role of cyclopropylamine derivatives as essential precursors. google.com

Table 1: Synthetic Routes to Cyclopropane Amino Acids

| Precursor Type | Reaction | Product | Reference |

|---|---|---|---|

| Phenyliodonium Ylide | Cu(I)-catalyzed asymmetric cyclopropanation of alkenes | 1-Nitrocyclopropyl Esters | acs.org |

| Cyclopropanone Surrogates | Olefination and aza-Michael reaction | Optically active cyclopropane β-amino acid derivatives | nih.gov |

| Dehydroalanine Derivatives | Addition of substituted diazomethane (B1218177) | 5-substituted pyrazoline, then cyclopropyl amino acid | google.com |

The cyclopropyl group is a prevalent pharmacophore in many biologically active compounds and approved drugs. nih.govnih.gov Its incorporation into a molecule can significantly influence its pharmacological properties. Cyclopropylamines, including this compound, are key intermediates for introducing this motif. nih.govresearchgate.net

The 2-arylcyclopropylamine (ACPA) motif, for example, is found in numerous bioactive compounds. researchgate.net Synthetic strategies often involve the cyclopropanation of styrenes or cinnamates, followed by functional group manipulations to yield the desired amine. researchgate.net Furthermore, cyclopropylamines can undergo ring-opening reactions or participate in cycloadditions, providing pathways to a variety of more complex structures. nih.govliverpool.ac.uk

A chemoenzymatic strategy has been developed for the stereoselective synthesis of cyclopropyl ketones, which can be further diversified. nih.govnih.gov These ketones can be converted into α-cyclopropyl amines via reductive amination, demonstrating a powerful method for incorporating the cyclopropylamine scaffold into diverse molecular frameworks. nih.gov

Role of Cyclopropylamine Derivatives in the Synthesis of Advanced Materials

The unique properties conferred by the cyclopropane ring are not only exploited in pharmaceuticals but also in the development of advanced materials with enhanced characteristics. longdom.org

Cyclopropylamine derivatives are utilized in the synthesis of specialty polymers. longdom.org The rigidity and inherent strain of the cyclopropane ring can lead to materials with exceptional mechanical and thermal properties, making them suitable for high-performance applications. longdom.org

One specific example is the creation of a poly(vinylcyclopropane) derivative, poly(1-cyano-N-propylcarboxyamidovinylcyclopropane), through post-polymerization modification. rsc.org This polymer exhibits interesting physical gelation and upper critical solution temperature (UCST) behavior in ethanol-water mixtures, highlighting the influence of the cyclopropane unit on the polymer's solution properties. rsc.org The broad portfolio of specialty polymers available today often focuses on delivering materials with exceptional heat resistance, strength, and toughness for demanding markets. syensqo.com

In the field of advanced coatings, cyclopropylamine has been employed to create functional surfaces. longdom.orgresearchgate.net Plasma polymerization of cyclopropylamine can be used to deposit stable, amine-rich films. researchgate.net These coatings are of interest for biomedical applications where controlling surface properties is crucial.

Research has shown that pulsed plasma polymerization of cyclopropylamine produces films with a high concentration of amine groups that are also remarkably stable in water. researchgate.net For example, coatings deposited on polycaprolactone (B3415563) nanofibers showed only a minor thickness loss after prolonged water immersion, making them suitable for biological environments. researchgate.net Such advanced polymer coatings are engineered to protect assets and provide long-term, value-added solutions in various industries. adv-polymer.com

Table 2: Applications of Cyclopropylamine in Advanced Materials

| Application Area | Method | Key Feature | Resulting Material Property | Reference |

|---|---|---|---|---|

| Specialty Polymers | Post-polymerization modification of poly(vinylcyclopropane) | Introduction of N-propylcarboxyamido group | Physical gelation and UCST behavior | rsc.org |

Development of Chiral Auxiliaries and Ligands Based on Cyclopropylamine Scaffolds

The development of chiral catalysts and ligands is fundamental to asymmetric synthesis. The rigid, three-dimensional structure of the cyclopropane ring makes cyclopropylamine scaffolds attractive for the design of new chiral auxiliaries and ligands.

Chemoenzymatic strategies have enabled the creation of diverse libraries of chiral cyclopropane scaffolds. nih.govnih.gov By starting with the biocatalytic, enantioselective synthesis of cyclopropyl ketones, a wide range of structurally diverse and enantiopure cyclopropane-containing molecules can be accessed. nih.gov These scaffolds are valuable building blocks for medicinal chemistry and for the development of new chiral ligands. nih.govnih.gov

Furthermore, scalable synthetic methods for producing optically active 1-cyclopropylalkyl-1-amines have been developed, providing access to key chiral intermediates. google.com These chiral amines can serve as the basis for constructing more complex chiral ligands for asymmetric catalysis. The design of bitopic ligands for G-protein coupled receptors, such as the D3 receptor, has also explored the use of flexible scaffolds that can incorporate cyclopropylamine-like fragments to achieve high affinity and selectivity. nih.gov

Q & A

Basic: What are the recommended synthesis methods for (2-Cyclopropylethyl)(methyl)amine, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves reductive amination or alkylation of cyclopropane derivatives. For example:

- Reductive amination : React cyclopropane carbonyl compounds (e.g., 2-cyclopropylethanal) with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–6) .

- Alkylation : Use 2-cyclopropylethyl bromide with methylamine in a polar aprotic solvent (e.g., DMF) and a base (e.g., K2CO3) at 60–80°C for 12–24 hours .

Optimization : Use Design of Experiments (DOE) to vary temperature, solvent polarity, and stoichiometry. Monitor yield via GC-MS or NMR. Purity can be enhanced using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- GHS Classification : Based on analogous amines (e.g., methyl(2-methylpropyl)amine), expect acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use warning labels (H302, H312, H332) and precautions (P260, P280) .

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps.

- Storage : Store in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent degradation. Avoid contact with oxidizing agents .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- FTIR : Identify amine N-H stretches (~3300 cm⁻¹) and cyclopropane C-H bends (~1000–1100 cm⁻¹). Compare to reference spectra of similar amines .

- NMR : ¹H NMR shows cyclopropane protons as multiplets (δ 0.5–1.5 ppm) and methylamine singlet (δ 2.2–2.5 ppm). ¹³C NMR confirms cyclopropane carbons (δ 8–12 ppm) .

- HRMS : Validate molecular formula (C6H13N) with exact mass (99.105 Da) and isotopic pattern .

Advanced: How can this compound be applied in medicinal chemistry, particularly in receptor-targeted drug design?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the cyclopropane ring or amine substituents to enhance binding to targets like serotonin receptors (e.g., 5-HT2C). Use molecular docking (e.g., AutoDock Vina) to predict interactions .

- Functional Assays : Test agonist/antagonist activity in vitro using HEK293 cells expressing recombinant receptors. Measure cAMP or Ca²⁺ flux as downstream signals .

Advanced: What mechanistic insights explain the role of the cyclopropane group in enhancing compound stability or bioactivity?

Methodological Answer:

- Steric and Electronic Effects : The cyclopropane’s ring strain increases reactivity, while its sp² hybridized C-C bonds provide rigidity, reducing metabolic degradation. Use DFT calculations (e.g., Gaussian) to model electronic profiles .

- Metabolic Studies : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS. Compare half-life to non-cyclopropane analogs .

Advanced: How can contradictions in CO2 adsorption data for amine-functionalized materials be resolved?

Methodological Answer:

- Case Study : In MDEA-impregnated mesoporous carbon, higher amine loading (43 wt.%) increased CO2 capacity (2.63 mmol/g) despite reduced surface area. This suggests chemisorption (amine-CO2 reaction) dominates over physisorption .

- Troubleshooting : Use in situ FTIR to confirm carbamate formation. Compare adsorption isotherms at varying pressures and temperatures to decouple mechanisms .

Advanced: What strategies optimize the reaction yield of this compound in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Improve mixing and heat transfer using microreactors. For alkylation, maintain residence time <10 minutes at 80°C .

- Catalysis : Screen transition-metal catalysts (e.g., Pd/C or Raney Ni) for hydrogenation steps. Monitor H2 pressure (1–3 atm) to minimize side products .

Advanced: How does the amine functional group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies : Use stopped-flow NMR to measure reaction rates with electrophiles (e.g., benzyl bromide). Tertiary amines show slower kinetics due to steric hindrance.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity. Compare rate constants in DMSO vs. THF .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Degradation Pathways : Exposure to moisture or O2 can lead to hydrolysis or oxidation. Monitor via periodic NMR for new peaks (e.g., cyclopropane ring-opening products).

- Stabilizers : Add antioxidants (e.g., BHT at 0.1 wt.%) or store under inert gas. Use amber vials to prevent UV-induced degradation .

Advanced: How do structural analogs of this compound compare in biological or material science applications?

Methodological Answer:

- Biological Comparison : Replace cyclopropane with phenyl (e.g., 2-phenylethylmethylamine) to assess receptor selectivity. Use radioligand binding assays (e.g., ³H-ketanserin for 5-HT2A/2C) .

- Material Science : Compare CO2 adsorption capacity with MDEA analogs. Cyclopropane’s rigidity may enhance amine accessibility in porous supports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.